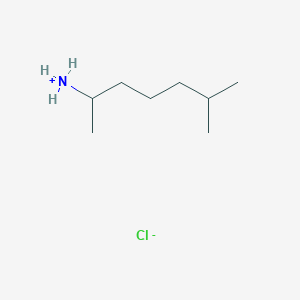

(1,5-Diméthylhexyl)ammonium chloride

Vue d'ensemble

Description

Synthesis Analysis

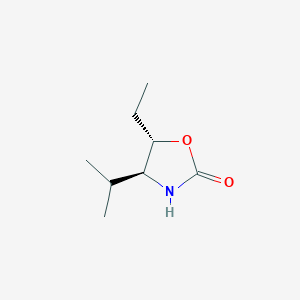

The synthesis of 2-Amino-6-methylheptane hydrochloride and related compounds involves complex organic reactions aimed at introducing or modifying specific functional groups to achieve the desired molecular structure. The synthesis process can vary depending on the target compound's structure and desired purity. For instance, related compounds have been synthesized through methods such as amination of lithium enolates and subsequent hydrolysis, highlighting the intricate steps involved in constructing such molecules (Glass et al., 1990; Glass et al., 1992).

Molecular Structure Analysis

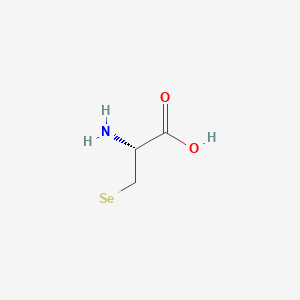

The molecular structure of 2-Amino-6-methylheptane hydrochloride has been analyzed through various spectroscopic techniques to understand its conformation and reactivity. Studies on similar compounds provide insights into how substitutions and stereochemistry impact molecular interactions and properties. For example, the crystal and molecular structure of certain methionine analogs offer comparative insights into structural features and neighboring group effects in oxidation reactions (Glass et al., 1990).

Chemical Reactions and Properties

2-Amino-6-methylheptane hydrochloride participates in various chemical reactions due to its functional groups. Its reactivity has been explored in pharmacological contexts, such as its pressor activity and effects on cardiac rate and contraction. These properties suggest potential mechanisms of action that could be harnessed for therapeutic purposes, though its full spectrum of chemical reactivity is complex and influenced by its molecular structure (E. J. Fellows, 1947).

Physical Properties Analysis

The physical properties of 2-Amino-6-methylheptane hydrochloride, such as solubility, melting point, and boiling point, are critical for its handling and application in research and potential therapeutic use. While specific data on this compound might be scarce, related compounds’ physical properties have been studied to understand how molecular structure affects these characteristics. For instance, studies on the synthesis and characterization of similar molecules shed light on their stability and behavior under various conditions (B. Shireman & M. Miller, 2001).

Chemical Properties Analysis

The chemical properties of 2-Amino-6-methylheptane hydrochloride, including acidity, basicity, and reactivity with other chemical agents, are pivotal for its pharmacological effects and potential applications. The compound's interactions with biological systems, such as its local anesthetic effects and influence on cardiovascular parameters, are directly tied to its chemical nature. Detailed studies on its mechanism of action and effects on various biological systems provide insight into its chemical properties and how they could be leveraged for therapeutic benefits (E. J. Fellows, 1947).

Applications De Recherche Scientifique

Utilisation dans les compléments alimentaires

Octodrine est un stimulant du système nerveux central qui augmente l'absorption de la dopamine et de la noradrénaline . Il a été réintroduit sur le marché en tant que produit de pré-entraînement et de « brûleur de graisse » . Il est le plus souvent utilisé dans les produits de compléments alimentaires de pré-entraînement, de perte de poids et de « brûleurs de graisse » (thermogéniques) en raison de ses avantages supposés pour supprimer l'appétit et améliorer l'énergie .

Utilisation dans les compléments sportifs

Octodrine a été présenté en ligne comme « la prochaine grande chose » et « le dieu des stimulants », avec des stratégies de marketing captivantes s'adressant aux athlètes . Il a également été affirmé qu'il améliore la concentration, la mémoire et l'attention ; augmente le seuil de douleur ; et diminue les taux de perception de l'effort .

Utilisation dans les décongestionnants nasaux

Initialement développé comme décongestionnant nasal dans les années 1950, Octodrine a des effets stimulants similaires à ceux des décongestionnants tels que la pseudoéphédrine, l'éphédrine et autres .

Utilisation en synthèse chimique

Le 2-amino-6-méthylheptane peut être utilisé comme bloc de construction pour la synthèse de photoconducteur de type n, N, N′-bis(1,5-diméthylhexyl)-3,4:9,10-pérylènebis(dicarbox-imide) (PDHEP) .

Utilisation dans l'amination réductrice

Le 2-amino-6-méthylheptane peut être utilisé comme réactif dans la synthèse de pyrrolidones substituées par amination réductrice de l'acide lévulinique en utilisant un catalyseur au platine supporté .

Utilisation dans la recherche et les applications forensiques

(1,5-Diméthylhexyl)ammonium chloride est une amine secondaire aliphatique qui présente une inhibition de l'aminotransférase de la leucine . Il est utilisé dans la préparation d'acides β-aminés glycosylés ayant une activité antituberculeuse

Mécanisme D'action

Target of Action

(1,5-Dimethylhexyl)ammonium chloride, also known as Octodrine hydrochloride or 2-Amino-6-methylheptane hydrochloride, is an aliphatic secondary amine . It primarily targets the enzyme leucine aminotransferase , which plays a crucial role in the metabolism of the amino acid leucine.

Mode of Action

The compound acts as an inhibitor of leucine aminotransferase . By inhibiting this enzyme, it interferes with the normal metabolic processes involving leucine, leading to changes in the metabolic pathways.

Biochemical Pathways

The primary biochemical pathway affected by (1,5-Dimethylhexyl)ammonium chloride is the metabolism of leucine Leucine aminotransferase is a key enzyme in this pathway, and its inhibition disrupts the normal metabolic processes

Pharmacokinetics

It is known that the compound is poorly absorbed when ingested orally . It is primarily eliminated through feces, with minimal amounts detected in urine . The compound displays low potential for bioaccumulation based on its low oral bioavailability and rapid excretion .

Result of Action

Its primary known effect is the inhibition of leucine aminotransferase , which disrupts the normal metabolism of leucine. The specific cellular effects of this disruption are a topic of ongoing research.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (1,5-Dimethylhexyl)ammonium chloride. For example, the compound’s antimicrobial activity can be affected by the presence of other substances in the environment . .

Safety and Hazards

Octodrine might cause serious side effects, including heart attack and death . It might have stimulant effects and increase blood pressure . It might also cause blood vessels to constrict, which could worsen some types of glaucoma . The latest research from animal studies suggests Octodrine might cause adverse cardiovascular effects .

Analyse Biochimique

Biochemical Properties

(1,5-Dimethylhexyl)ammonium chloride shows leucine aminotransferase inhibition . This suggests that it interacts with the enzyme leucine aminotransferase, which is involved in the metabolism of the amino acid leucine. The nature of this interaction is inhibitory, meaning that the presence of (1,5-Dimethylhexyl)ammonium chloride reduces the activity of leucine aminotransferase .

Cellular Effects

Given its role as a leucine aminotransferase inhibitor , it may influence cellular processes related to amino acid metabolism

Molecular Mechanism

As a leucine aminotransferase inhibitor , it likely binds to this enzyme and prevents it from catalyzing the conversion of leucine to its metabolites This could potentially lead to changes in gene expression related to amino acid metabolism

Metabolic Pathways

(1,5-Dimethylhexyl)ammonium chloride is involved in the metabolic pathway of leucine, as it shows leucine aminotransferase inhibition This suggests that it interacts with the enzyme leucine aminotransferase, which is involved in the metabolism of leucine

Propriétés

IUPAC Name |

6-methylheptan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N.ClH/c1-7(2)5-4-6-8(3)9;/h7-8H,4-6,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWQWFYMPBWLERY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5984-59-8 | |

| Record name | 2-Heptanamine, 6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5984-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octodrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1,5-dimethylhexyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTODRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08159ZHB8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

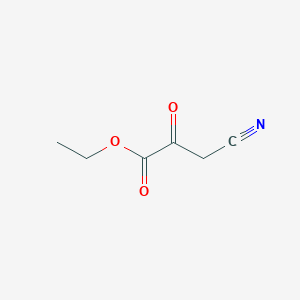

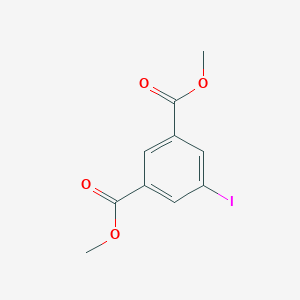

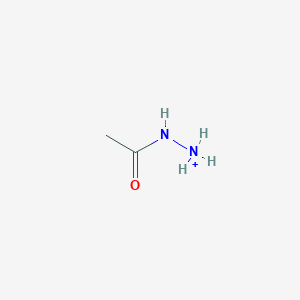

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

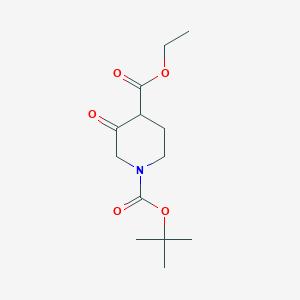

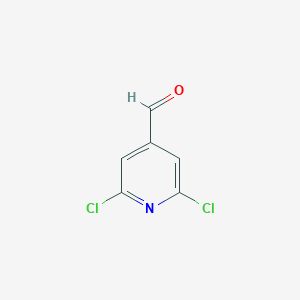

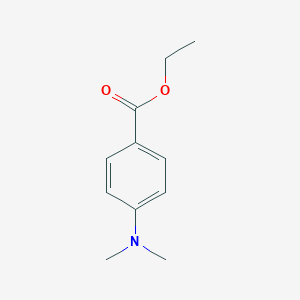

Feasible Synthetic Routes

Q & A

Q1: What are the primary pharmacological effects of 2-amino-6-methylheptane hydrochloride observed in the study?

A1: The study by Warren et al. [] highlights several key pharmacological effects of 2-amino-6-methylheptane hydrochloride:

- Analgesic Effect: The compound demonstrated an ability to elevate the threshold for pain perception in cats. []

- Local Anesthetic Effect: When applied topically, it induced local anesthesia in the eyes of rabbits. []

- Cardiovascular Effects: 2-Amino-6-methylheptane hydrochloride exhibited a mild pressor effect (increasing blood pressure) in dogs, approximately 1/500th to 1/1000th the potency of epinephrine. It also increased heart rate and the force of heart muscle contractions. []

- Smooth Muscle Effects: While largely devoid of effects on the intestines, bladder, and respiration in the tested doses, high concentrations of the compound relaxed isolated segments of rabbit jejunum (part of the small intestine). []

Q2: Does 2-amino-6-methylheptane hydrochloride exhibit significant central nervous system stimulation?

A2: The research indicates that in rats, 2-amino-6-methylheptane hydrochloride did not demonstrate significant central nervous system stimulation at doses that were not toxic. [] This suggests that the compound may not possess strong stimulant properties within a safe dosage range.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Fluoro-benzyl)-1H-pyrazolo[3,4-B]pyridine-3-carboxamidine hydrochloride](/img/structure/B57497.png)